molecular formula C7H5NO B016197 Phenylcyanate CAS No. 1122-85-6

Phenylcyanate

Cat. No. B016197
CAS RN: 1122-85-6
M. Wt: 119.12 g/mol
InChI Key: CWHFDTWZHFRTAB-UHFFFAOYSA-N
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Patent
US08883806B2

Procedure details

To a oven dried 500 mL 3-neck round bottom flask equipped with a overhead stirring, a septa, a thermocouple and the nitrogen inlet, phenol (20.0 g, 0.210 mol), diethyl ether (Et2O, 290 mL) and cyanic bromide (BrCN, 23.0 g, 0.210 mol, 1.0 equiv) were added at room temperature. The resulting solution was cooled down to 0-3° C. before triethylamine (TEA, 61.9 mL, 0.442 mol, 2.1 equiv) was added dropwise via syringe over 25 min. The addition of triethylamine to reaction mixture was mildly exothermic and the reaction temperature went up to as high as 15° C. After addition of triethylamine, the reaction mixture became a white slurry which was stirred vigorously at 0° C. for 2 h at 5-15° C. When the reaction was deemed complete as confirmed by TLC and LCMS, the reaction mixture was diluted with pentane (150 mL, 1.30 mol). The precipitated triethylamine hydrochloride was filtered off and the salt was washed with diethyl ether and pentane (1 to 1 by volume, 200 mL). The filtrate was then concentrated under reduced pressure to remove the majority of the solvent, and the residue, which contains the crude cyanatobenzene (6), was directly used in the subsequent reaction without further purification assuming the theoretical yield.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
61.9 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N:8]#[C:9]Br.CCCCC>C(N(CC)CC)C.C(OCC)C>[O:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:9]#[N:8]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
23 g
Type
reactant
Smiles
N#CBr
Name
Quantity
290 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
CCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
61.9 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a oven dried 500 mL 3-neck round bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with a overhead
ADDITION
Type
ADDITION
Details
was added dropwise via syringe over 25 min
Duration
25 min
CUSTOM
Type
CUSTOM
Details
to reaction mixture
CUSTOM
Type
CUSTOM
Details
went up to as high as 15° C
STIRRING
Type
STIRRING
Details
was stirred vigorously at 0° C. for 2 h at 5-15° C
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitated triethylamine hydrochloride was filtered off
WASH
Type
WASH
Details
the salt was washed with diethyl ether and pentane (1 to 1 by volume, 200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the majority of the solvent
CUSTOM
Type
CUSTOM
Details
was directly used in the subsequent reaction without further purification

Outcomes

Product
Name
Type
Smiles
O(C#N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.